Mastoparan 7 acetate

Description

Properties

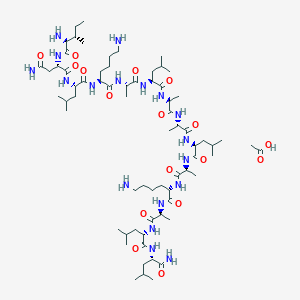

Molecular Formula |

C69H128N18O17 |

|---|---|

Molecular Weight |

1481.9 g/mol |

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide |

InChI |

InChI=1S/C67H124N18O15.C2H4O2/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3;1-2(3)4/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-;/m0./s1 |

InChI Key |

CHGINQTXBDLWAF-SPJAXDBWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mastoparan-7 Acetate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-7 (Mas-7), a cationic tetradecapeptide derived from wasp venom, has garnered significant interest within the scientific community for its potent and diverse biological activities. As an analogue of mastoparan, it serves as a direct activator of pertussis toxin (PTX)-sensitive G proteins, initiating a cascade of intracellular signaling events.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of action of Mastoparan-7 acetate, detailing its interaction with cellular membranes, activation of signaling pathways, and resultant physiological effects. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of Mastoparan-7's therapeutic potential.

Core Mechanism of Action: G Protein Activation and Membrane Interaction

The primary mechanism of action of Mastoparan-7 revolves around its ability to directly activate heterotrimeric G proteins, mimicking the function of an activated G-protein-coupled receptor (GPCR).[3] This activation occurs through the catalysis of the GDP/GTP exchange on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate their respective downstream effectors.[1][3] Mastoparan-7 exhibits a higher affinity for Gαi and Gαo subunits compared to Gαs.[3]

Simultaneously, Mastoparan-7, as a cationic and amphipathic peptide, directly interacts with and disrupts cellular membranes.[4] In aqueous solutions, it remains unstructured but adopts an amphipathic α-helical conformation upon contact with lipid bilayers.[4] This structural change facilitates its insertion into the membrane, leading to the formation of transient pores and a general disruption of membrane integrity.[4] This dual action on both G proteins and membranes underpins its broad spectrum of biological activities.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of Mastoparan-7 and its derivatives.

| Parameter | Value | Cell/System Type | Reference |

| EC50 (Vasoconstriction) | 44.1 ± 2.3 nM | Rat vascular smooth muscle | [5] |

| MIC (E. coli O157:H7) | 16 to 32 µg/mL | Escherichia coli O157:H7 | [6][7] |

| MBC (E. coli O157:H7) | 16 to 32 µg/mL | Escherichia coli O157:H7 | [6][7] |

| MIC (Diarrheagenic E. coli) | 4 to 8 µg/mL | Diarrheagenic E. coli veterinary clinical isolates | [6][7] |

| MBC (Diarrheagenic E. coli) | 4 to 8 µg/mL | Diarrheagenic E. coli veterinary clinical isolates | [6][7] |

EC50: Half maximal effective concentration. MIC: Minimum inhibitory concentration. MBC: Minimum bactericidal concentration.

Key Signaling Pathways

Mastoparan-7 triggers several critical signaling pathways, primarily through the activation of Gq and Gi/o proteins.

Gq-PLC-Ca2+ Pathway

In vascular smooth muscle cells (VSMCs), Mastoparan-7 activates Gq proteins.[3] This leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[3] The resulting increase in intracellular Ca2+ concentration is a key factor in vasoconstriction.[3] At higher concentrations (>5x10⁻⁶ M/l), Mastoparan-7 may also directly activate PLC.[3]

Caption: Mastoparan-7 induced Gq-PLC-Ca2+ signaling pathway leading to vasoconstriction.

Gi/o-Mediated Signaling

Mastoparan-7 is a potent activator of pertussis toxin-sensitive Gi/o proteins.[1][2][8] Activation of Gi/o can lead to various downstream effects, including the inhibition of adenylyl cyclase and modulation of ion channels. In hippocampal neurons, Mastoparan-7-mediated activation of Gαo leads to an increase in intracellular Ca2+ and the subsequent activation of Ca2+/calmodulin-dependent protein kinase IIα (CaMKIIα), which is crucial for dendritic spine formation.[1]

References

- 1. The Gα o Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Direct regulation of vascular smooth muscle contraction by mastoparan-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3-11 Amphipathic Helices to Favor Membrane Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Mastoparan 7 - LKT Labs [lktlabs.com]

An In-depth Technical Guide to the Core Target of Mastoparan-7 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-7 (Mas-7), a synthetic analog of the wasp venom peptide mastoparan, is a potent activator of heterotrimeric G proteins. This document provides a comprehensive overview of the primary molecular target of Mastoparan-7 acetate, its mechanism of action, and the downstream signaling cascades it initiates. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of Mastoparan-7's biochemical and cellular effects.

Primary Molecular Target: Gαi/o Subunits of Heterotrimeric G Proteins

The primary molecular target of Mastoparan-7 is the α subunit of the Gi/o family of heterotrimeric G proteins.[1][2][3] Unlike conventional agonists that activate G proteins through G protein-coupled receptors (GPCRs), Mastoparan-7 acts as a direct activator, bypassing the need for a receptor.[1] It mimics the function of an activated GPCR by binding directly to the Gαi/o subunit.[2] This interaction induces a conformational change in the Gα subunit, promoting the dissociation of guanosine diphosphate (GDP) and facilitating the binding of guanosine triphosphate (GTP).[4][5] The binding of GTP activates the G protein, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of their respective downstream effectors.[1]

Mastoparan-7 exhibits a higher affinity for Gi and Go proteins compared to Gs proteins.[2] While it is a potent activator of Gi/o pathways, there is also evidence suggesting it can activate Gq proteins in certain cell types, such as vascular smooth muscle cells.[2]

Secondary and Other Interacting Partners

While Gαi/o is the primary target, Mastoparan-7 has been shown to interact with other cellular components:

-

Phospholipase A2 (PLA2): Mastoparan-7 can directly activate phospholipase A2, an enzyme responsible for hydrolyzing phospholipids to produce fatty acids, such as arachidonic acid, and lysophospholipids.[3][6][7]

-

Calmodulin (CaM): In a calcium-dependent manner, mastoparans bind to calmodulin with very high affinity.[8][9] This interaction can induce significant conformational changes in calmodulin.[9]

-

Nucleoside Diphosphate Kinase (NDPK): Some studies suggest that mastoparans may indirectly activate G proteins through an interaction with NDPK.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of Mastoparan-7 and its parent compound, mastoparan.

| Parameter | Peptide | Value | Cell/System | Reference |

| EC50 for GTP Hydrolysis | Mastoparan | 1-2 µM | HL-60 Membranes | [1] |

| Concentration for PLA2 Activation | Mastoparan | 50 µM | Liposomes | [6] |

| Concentration for GTPγS Binding | Mastoparan-L | 100 µM | Reconstituted Go | [4] |

| Concentration for Ca2+ Elevation | Mastoparan | up to 35 µM | Human Polymorphonuclear Leukocytes | [10] |

Table 1: Effective Concentrations of Mastoparans

| Parameter | Ligand | Binding Partner | Dissociation Constant (Kd) | Reference |

| Binding Affinity | Mastoparan | Calmodulin | ~0.3 nM | [8] |

Table 2: Binding Affinity of Mastoparan

Signaling Pathways

Mastoparan-7 triggers a cascade of intracellular events upon binding to Gαi/o. The primary signaling pathway involves the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium.

Caption: Mastoparan-7 signaling pathway via Gαi/o and PLC.

Experimental Protocols

GTPγS Binding Assay for G Protein Activation

This assay measures the Mastoparan-7-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[11]

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the G protein of interest (e.g., from Sf9 cells or a relevant cell line).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP).

-

Incubation: In a microplate, combine the cell membranes (5-20 µg), varying concentrations of Mastoparan-7 acetate, and [35S]GTPγS (e.g., 0.1 nM).

-

Initiation and Termination: Initiate the reaction by adding the membranes and incubate at 30°C for 30-60 minutes. Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of bound [35S]GTPγS is proportional to the level of G protein activation.

Caption: Workflow for a GTPγS binding assay.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol outlines the use of a fluorescent calcium indicator, Fura-2 AM, to measure changes in intracellular calcium following stimulation with Mastoparan-7.[10][12]

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, SH-SY5Y) on a black, clear-bottom 96-well plate.

-

Dye Loading: Incubate the cells with Fura-2 AM loading buffer (e.g., 2 µM Fura-2 AM in HBSS) for 45-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader capable of ratiometric measurements, alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

-

Stimulation: Add varying concentrations of Mastoparan-7 acetate to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence ratio (340/380 nm) over time to monitor the change in intracellular calcium concentration.

Caption: Workflow for measuring intracellular calcium.

Conclusion

Mastoparan-7 acetate's primary target is the Gαi/o subunit of heterotrimeric G proteins, which it activates directly in a receptor-independent manner. This activation initiates downstream signaling cascades, most notably the PLC-IP3-Ca²⁺ pathway. Its ability to also interact with other key signaling molecules like PLA2 and calmodulin highlights its pleiotropic effects on cellular function. The provided data and protocols offer a foundational guide for researchers investigating the mechanisms of G protein activation and for professionals in drug development exploring novel modulators of these critical signaling pathways.

References

- 1. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct regulation of vascular smooth muscle contraction by mastoparan-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mastoparan 7 - LKT Labs [lktlabs.com]

- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Facilitation of phospholipase A2 activity by mastoparans, a new class of mast cell degranulating peptides from wasp venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High affinity binding of the mastoparans by calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of both Ca2+ and mastoparan to calmodulin induces a large change in the tertiary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Source and Synthesis of Mastoparan-7 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-7, a potent tetradecapeptide amide, is a synthetic analogue of mastoparan, a toxin found in the venom of the social wasp Vespula lewisii. Renowned for its diverse biological activities, including antimicrobial, and G-protein activation properties, Mastoparan-7 has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the biological origins of its parent compound, a detailed methodology for the chemical synthesis of Mastoparan-7 acetate via solid-phase peptide synthesis (SPPS), and protocols for its subsequent purification and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by Mastoparan-7 and presents quantitative data on its biological efficacy, offering a valuable resource for researchers and professionals in drug development.

Biological Source of the Parent Compound

Mastoparan-7 is a synthetically derived analogue of the naturally occurring peptide, mastoparan. The primary biological source of mastoparan is the venom of the vespid wasp, Vespula lewisii, commonly known as the Korean yellow-jacket wasp.[1][2] Mastoparans are a family of cationic, amphipathic peptides that constitute a major component of wasp venom.[3][4] These peptides are characterized by their ability to form an α-helical structure in a hydrophobic environment, which is crucial for their interaction with cell membranes and subsequent biological effects.[5] In its natural context, mastoparan contributes to the toxicity of the wasp venom, inducing inflammatory responses and pain in stung victims.[3]

Chemical Synthesis of Mastoparan-7 Acetate

The synthesis of Mastoparan-7 acetate is most effectively achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials and Reagents

-

Fmoc-protected amino acids (Ile, Asn(Trt), Leu, Lys(Boc), Ala)

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetonitrile (ACN)

-

Acetic acid

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis follows a cyclical process of deprotection and coupling, starting from the C-terminal amino acid.

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's amine. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it in DMF with DIC and OxymaPure®.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Mastoparan-7 sequence (Ile-Asn(Trt)-Leu-Lys(Boc)-Ala-Leu-Ala-Ala-Leu-Ala-Lys(Boc)-Lys(Boc)-Ile-Leu-NH2).

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether multiple times.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

Purification:

The crude Mastoparan-7 is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Mobile Phase A: 0.1% Acetic Acid in Water

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time is typically used to elute the peptide.

-

Detection: The peptide is detected by UV absorbance at 220 nm.

-

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain Mastoparan-7 as an acetate salt.

Characterization:

The purity and identity of the synthesized Mastoparan-7 acetate are confirmed by:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the peptide.

Quantitative Data Summary

The biological activities of Mastoparan-7 and related mastoparan peptides have been quantified in various studies. The following tables summarize key quantitative data.

| Table 1: Antimicrobial Activity of Mastoparan Peptides (MIC in µM) | ||||

| Peptide | S. aureus | B. subtilis | E. coli | P. aeruginosa |

| Mastoparan-L | >100 | - | >100 | - |

| Mastoparan-B | - | - | - | - |

| Mastoparan-M | - | - | - | - |

| Mastoparan-VT1 | 2.5-10 | - | 5-40 | 5-40 |

Data compiled from multiple sources.

| Table 2: Hemolytic and Mast Cell Degranulation Activity | |

| Peptide | Hemolytic Activity (EC50 in µM) |

| Mastoparan-L | - |

| Mastoparan-B | - |

| Mastoparan-M | Moderate |

| Mastoparan PDD-A | >80 |

| Mastoparan PDD-B | 45 |

Data compiled from multiple sources.

Signaling Pathways and Experimental Workflows

G-Protein Activation Pathway

Mastoparan-7 directly activates pertussis toxin-sensitive G proteins of the Gi/o family.[6] This activation occurs independently of a G-protein coupled receptor (GPCR). Mastoparan-7 is thought to mimic the intracellular loops of a GPCR, promoting the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits and downstream signaling.

Caption: Mastoparan-7 direct G-protein activation.

Experimental Workflow for Synthesis and Purification

The overall process for obtaining pure Mastoparan-7 acetate involves a series of sequential steps, from synthesis to final characterization.

Caption: Mastoparan-7 acetate synthesis workflow.

Conclusion

Mastoparan-7 acetate, a synthetic analogue of a wasp venom peptide, represents a versatile tool for biomedical research. Its well-defined chemical synthesis through SPPS allows for the production of highly pure material for experimental studies. The ability of Mastoparan-7 to directly activate G-proteins provides a unique mechanism for probing cellular signaling pathways. The quantitative data on its antimicrobial and other biological activities underscore its potential as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge and detailed protocols necessary for the synthesis, purification, and characterization of Mastoparan-7 acetate, facilitating its application in diverse research and development endeavors.

References

- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 2. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mastoparan, a Peptide Toxin from Wasp Venom Conjugated Fluvastatin Nanocomplex for Suppression of Lung Cancer Cell Growth [mdpi.com]

A Comprehensive Technical Guide on the Structure-Activity Relationship of Mastoparan-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-7 (Mas-7) is a synthetic analog of mastoparan, a cationic, amphipathic tetradecapeptide originally isolated from the venom of the wasp Vespula lewisii.[1][2] Mastoparans, as a class of peptides, are known for a wide array of biological activities, including antimicrobial, hemolytic, and mast cell degranulation properties.[2][3][4] Mastoparan-7, with the amino acid sequence INLKALAALAKKIL-NH₂, is distinguished from its parent compound by a substitution of alanine for lysine at position 12.[1] This modification influences its biological activity profile.

The structure of mastoparan peptides is critical to their function. In aqueous solutions, they are largely unstructured, but upon interaction with biological membranes, they adopt a distinct α-helical conformation.[5][6] This structure creates an amphipathic molecule with a hydrophobic face and a hydrophilic, positively charged face, which facilitates membrane interaction and perturbation. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Mastoparan-7, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

The biological effects of Mastoparan-7 are primarily attributed to two distinct but interconnected mechanisms: direct G-protein activation and membrane disruption.

Receptor-Independent G-Protein Activation

Mastoparan-7 is a potent, direct activator of pertussis toxin-sensitive G proteins, particularly the Gαo and Gαi subunits.[1][7] Unlike typical ligands that bind to G-protein coupled receptors (GPCRs), Mastoparan-7 bypasses the receptor and interacts directly with the Gα subunit.[1][8] This interaction mimics the action of an activated GPCR, catalyzing the exchange of GDP for GTP on the Gα subunit, leading to its activation and dissociation from the Gβγ complex.[1][7]

This activation initiates several downstream signaling cascades:

-

Phospholipase C (PLC) Stimulation: Activated G-proteins can stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG).[7]

-

Increased Intracellular Calcium: IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[1][7]

-

Kinase Activation: The rise in intracellular Ca²⁺ activates various calcium-sensitive proteins, including Calcium/calmodulin-dependent protein kinase IIα (CaMKIIα) and Protein Kinase C (PKC).[1]

This signaling pathway is crucial for many of Mastoparan-7's effects, such as the degranulation of mast cells and the regulation of neuronal functions like dendritic spine formation.[1][9]

Caption: Mastoparan-7 signaling pathway via direct G-protein activation.

Membrane Disruption

The amphipathic α-helical structure of Mastoparan-7 allows it to readily insert into and disrupt the integrity of lipid bilayers. This membranolytic activity is the primary mechanism behind its antimicrobial, antiviral, hemolytic, and cytotoxic effects.[5][6][10] The positively charged lysine residues on the hydrophilic face of the helix interact with negatively charged components of microbial or mammalian cell membranes, such as phospholipids. Following this initial electrostatic interaction, the hydrophobic face penetrates the lipid core, leading to pore formation, membrane permeabilization, and eventual cell lysis.[6]

Structure-Activity Relationship (SAR)

The biological activity of Mastoparan-7 and its analogs is finely tuned by their physicochemical properties, including cationicity, hydrophobicity, and amphipathicity. Modifications to the peptide's amino acid sequence can dramatically alter its efficacy and selectivity.

-

Cationicity: The net positive charge, primarily determined by the number and position of lysine residues, is crucial for the initial interaction with negatively charged cell membranes. Increasing the number of lysine residues can enhance antimicrobial activity, as it strengthens the electrostatic attraction to bacterial membranes.[11]

-

Hydrophobicity: The proportion of nonpolar amino acids influences the peptide's ability to penetrate the lipid bilayer. However, excessive hydrophobicity is strongly correlated with increased hemolytic activity and cytotoxicity towards mammalian cells, as it promotes non-selective membrane disruption.[12][13]

-

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues when the peptide forms an α-helix is critical. A well-defined amphipathic structure is essential for membrane insertion and subsequent biological activity.[6]

-

C-terminal Amidation: Like most mastoparans, Mastoparan-7 has an amidated C-terminus. This modification neutralizes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and enhancing its stability and activity.[14]

The goal in designing novel analogs is often to maximize antimicrobial or anticancer activity while minimizing hemolytic and cytotoxic effects on host cells. This is typically achieved by balancing hydrophobicity and cationicity. For example, the analog [I⁵, R⁸] Mastoparan-L was developed with potent antimicrobial activity but no significant cytotoxicity against rat erythrocytes or human embryonic kidney cells.[13][14]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various mastoparan peptides and their analogs.

Table 1: Antimicrobial Activity of Mastoparan Analogs

| Peptide | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Mastoparan-L | S. aureus Aurora | 32 | [13] |

| Mastoparan-MO | S. aureus (all strains) | 16 | [13] |

| [I⁵, R⁸] MP | S. aureus 02/18 | 8 | [13] |

| [I⁵, R⁸] MP | S. aureus 353/17 | 4 | [13] |

| [I⁵, R⁸] MP | S. aureus Aurora | 8 | [13] |

| Mastoparan-AF | E. coli O157:H7 | 16-32 µg/mL | [10] |

| Mastoparan-AF | E. coli (vet isolates) | 4-8 µg/mL | [10] |

| Mastoparan PDD-A | E. coli | 11.8 | [14] |

| Mastoparan PDD-A | B. subtilis | 7.5 |[14] |

Table 2: Hemolytic and Cytotoxic Activity of Mastoparan Analogs

| Peptide | Cell Type | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Mastoparan | Human Erythrocytes | % Hemolysis @ 100 µM | < 15% | [15] |

| Mastoparan | Jurkat (T-ALL) | IC₅₀ | ~10 µM | [15] |

| Mastoparan | MDA-MB-231 (Breast Cancer) | IC₅₀ | ~25 µM | [15] |

| Mastoparan | PBMCs (Normal) | IC₅₀ | ~50 µM | [15] |

| Mastoparan-L | Bovine Erythrocytes | % Hemolysis @ 100 µM | ~62% | [13] |

| Mastoparan-MO | Bovine Erythrocytes | % Hemolysis @ 100 µM | ~50% | [13] |

| [I⁵, R⁸] MP | Bovine Erythrocytes | % Hemolysis @ 100 µM | < 20% | [13] |

| Mastoparan-R1 | Bovine Erythrocytes | % Hemolysis @ 100 µM | < 20% | [13] |

| Mastoparan-AF | Sheep Erythrocytes | % Hemolysis @ 256 µg/mL | Low | [10] |

| Mastoparan-AF | Chicken Erythrocytes | % Hemolysis @ >64 µg/mL | Dose-dependent | [10] |

| MpVT3 | Human Erythrocytes | % Hemolysis @ 100 µg/mL | > 50% |[12] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Mastoparan-7 are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium.[16][17][18]

Methodology:

-

Peptide Preparation: Prepare a stock solution of the peptide. Perform serial two-fold dilutions in a suitable solvent (e.g., 0.01% acetic acid, 0.2% BSA) to create a range of concentrations, typically 10 times the final desired concentration.[16]

-

Bacterial Inoculum Preparation: Culture the test bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to a final density of approximately 2–7 x 10⁵ CFU/mL.[16]

-

Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the bacterial suspension to each well.

-

Peptide Addition: Add 11 µL of each 10x peptide dilution to the corresponding wells.[16] Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[16]

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[17] Growth can be assessed visually or by measuring the optical density at 600 nm.[19]

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This protocol quantifies the peptide's ability to lyse red blood cells (RBCs), a measure of its cytotoxicity to mammalian cells.[20][21][22]

Methodology:

-

RBC Preparation: Obtain fresh blood (e.g., human, sheep) with an anticoagulant. Centrifuge at low speed (e.g., 1000 x g for 10 min) to pellet the RBCs.[21]

-

Washing: Discard the supernatant and wash the RBCs three times with cold, sterile phosphate-buffered saline (PBS).[20][21]

-

RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration (e.g., 2-8% v/v).[21][22]

-

Assay Setup: In a 96-well plate, add 100 µL of the RBC suspension to wells containing 100 µL of serially diluted peptide in PBS.

-

Controls: Prepare a negative control (RBCs in PBS only) for baseline hemolysis and a positive control (RBCs in 1% Triton X-100) for 100% hemolysis.[22]

-

Quantification: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 414-570 nm.[22][23]

-

Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100[22]

Caption: Experimental workflow for the Hemolysis Assay.

Cytotoxicity (MTT) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT to a purple formazan product.[24]

Methodology:

-

Cell Seeding: Seed mammalian cells (e.g., HaCaT, Jurkat) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.[25]

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of the peptide. Incubate for the desired exposure period (e.g., 24-72 hours).[25][26]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[25][26] Living cells will convert the yellow MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[25][27]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to untreated control cells.

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Conclusion

Mastoparan-7 is a multifunctional peptide whose biological activities are intrinsically linked to its primary and secondary structures. Its ability to directly activate G-proteins and disrupt cell membranes makes it a subject of significant interest for various therapeutic applications, from antimicrobial and antiviral agents to vaccine adjuvants. The structure-activity relationship studies highlight a delicate balance between cationicity and hydrophobicity in determining the peptide's efficacy and selectivity. A key challenge and focus of ongoing research is the rational design of Mastoparan-7 analogs that can uncouple the desired therapeutic effects (e.g., potent antimicrobial activity) from undesirable toxicity (e.g., hemolysis). By systematically modifying the peptide's sequence, researchers can optimize its properties, paving the way for the development of novel, peptide-based therapeutics with improved safety and efficacy profiles.

References

- 1. The Gα o Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Direct regulation of vascular smooth muscle contraction by mastoparan-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. g-protein-activation-a-receptor-independent-mode-of-action-for-cationic-amphiphilic-neuropeptides-and-venom-peptides - Ask this paper | Bohrium [bohrium.com]

- 9. Frontiers | Development of a broadly active influenza intranasal vaccine adjuvanted with self-assembled particles composed of mastoparan-7 and CpG [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 15. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 17. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]

- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Peptide Cytotoxicity and Hemolysis Assays [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. Hemolytic assay [bio-protocol.org]

- 23. static.igem.org [static.igem.org]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. MTT (Assay protocol [protocols.io]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. bds.berkeley.edu [bds.berkeley.edu]

Mastoparan-7 Acetate in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-7 (MST-7) acetate, a synthetic analog of the wasp venom peptide mastoparan, has emerged as a powerful tool in neuroscience research. Its ability to directly activate pertussis toxin-sensitive G proteins, specifically the Gαo and Gαi subunits, provides a unique mechanism to investigate the downstream signaling cascades that regulate neuronal function. This technical guide provides an in-depth overview of MST-7's core mechanisms of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application, and visualizations of the associated signaling pathways.

Introduction

Mastoparan-7 is a 14-amino acid cationic peptide that mimics the action of G protein-coupled receptors (GPCRs) by directly stimulating heterotrimeric G proteins. This receptor-independent activation allows for the specific interrogation of G protein-mediated signaling pathways, bypassing the complexities of ligand-receptor interactions. In neuroscience, MST-7 has been instrumental in elucidating the roles of Gαo/i signaling in critical processes such as synaptic plasticity, neurotransmitter release, and neuronal morphology. This guide serves as a comprehensive resource for researchers utilizing or considering MST-7 in their experimental paradigms.

Physicochemical Properties of Mastoparan-7 Acetate

| Property | Value | Reference |

| CAS Number | 145854-59-7 | [1] |

| Molecular Formula | C67H124N18O15 | [1][2][3][4] |

| Molecular Weight | 1421.8 g/mol | [1] |

| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH2 | [2][3] |

| Appearance | Lyophilized hygroscopic powder | [2] |

| Solubility | Soluble in distilled water. For aqueous buffers, dissolve in ethanol first. | [2][5] |

| Storage | Store desiccated at -20°C. | [2][4][5] |

Mechanism of Action in Neurons

Mastoparan-7 directly activates Gαo and Gαi subunits of heterotrimeric G proteins by promoting the exchange of GDP for GTP.[6][7][8] This activation is independent of cell surface receptors and initiates a cascade of downstream signaling events.

G Protein Activation

MST-7 binds to the Gα subunit, inducing a conformational change that facilitates the release of GDP and the subsequent binding of GTP. This leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, both of which can then modulate the activity of various effector proteins.

Downstream Signaling Pathways

The primary downstream effects of MST-7-mediated Gαo/i activation in neurons include:

-

Increased Intracellular Calcium: MST-7 triggers a rapid and concentration-dependent increase in intracellular calcium levels.[6] This is thought to occur through the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and the release of calcium from intracellular stores.[6]

-

Activation of Calcium-Dependent Kinases: The rise in intracellular calcium activates several key kinases, including:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): Essential for synaptic plasticity and dendritic spine remodeling.[6][7]

-

Protein Kinase C (PKC): Involved in a wide range of cellular processes, including neurotransmitter release and gene expression.[6][7]

-

c-Jun N-terminal kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, implicated in neuronal stress responses and apoptosis, but also in synaptic plasticity.[6][7]

-

-

Modulation of Phospholipase A2 (PLA2): Mastoparans, including MST-7, can stimulate the activity of phospholipase A2, leading to the release of arachidonic acid and the production of various signaling lipids.[9]

Quantitative Data

The following tables summarize key quantitative data from studies utilizing Mastoparan-7 in neuroscience research.

Table 4.1: Efficacious Concentrations and Time Courses

| Parameter | Cell Type | Value | Time Course | Reference |

| Gαo Activation | Cultured Rat Hippocampal Neurons | 1 µM | Peak activation at 5 minutes, declining by 30 minutes. | [6] |

| Intracellular Ca2+ Elevation | Cultured Rat Hippocampal Neurons | 1-5 µM | Rapid increase, sustained for at least 4-5 minutes. | [6] |

| Dendritic Spine Density Increase | Cultured Rat Hippocampal Neurons | 1 µM | Begins after 30 minutes, peaks at 2 hours. | [6] |

| GTP Hydrolysis (Mastoparan) | HL-60 Cell Membranes | EC50: 1-2 µM | Not Applicable | [10] |

Table 4.2: Effects on Neuronal Morphology

| Parameter | Cell Type | Treatment | Result | Reference |

| Dendritic Spine Density | Cultured Rat Hippocampal Neurons | 1 µM Mas-7 for 2 hours | Significant increase | [6] |

| Dendritic Spine Head Width | Cultured Rat Hippocampal Neurons | 1 µM Mas-7 for 30 minutes | Significant increase | [6] |

| PSD-95 Clustering | Cultured Rat Hippocampal Neurons | 1 µM Mas-7 | Enhanced clustering in neurites | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Mastoparan-7.

Gαo Activation Assay

This protocol is adapted from a study on cultured rat hippocampal neurons.[6]

Materials:

-

Cultured rat hippocampal neurons (14 days in vitro)

-

Mastoparan-7 acetate

-

Gαo activation assay kit (e.g., New East Bioscience #80901)

-

Lysis buffer (provided with kit)

-

Antibody specific for Gαo-GTP (provided with kit)

-

Protein A/G agarose beads

-

SDS-PAGE and immunoblotting reagents

-

Anti-Gαo antibody

Procedure:

-

Treat cultured hippocampal neurons with 1 µM Mastoparan-7 for the desired time points (e.g., 0, 5, 30 minutes).

-

Lyse the cells with 0.5 mL of 1x lysis buffer per well.

-

Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatants and incubate them with 1 µL of the anti-Gαo-GTP antibody and 20 µL of A/G agarose beads for 2 hours at 4°C with orbital rotation.

-

Wash the beads several times with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and immunoblotting using an anti-Gαo antibody to detect the amount of activated Gαo.

-

Include positive (GTPγS) and negative (GDP) controls by incubating lysates with these non-hydrolyzable analogs.

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium in response to Mastoparan-7 in cultured neurons.[6]

Materials:

-

Cultured hippocampal neurons on coverslips

-

Fura-2 AM fluorescent calcium indicator

-

Isotonic calcium-free solution (in mM: 140 NaCl, 2.5 KCl, 1.7 MgCl2, 5 glucose, 0.5 EGTA, 10 HEPES; pH 7.4)

-

Live-imaging microscope with 340/380 nm excitation and 510 nm emission capabilities

-

Mastoparan-7 acetate stock solution

Procedure:

-

Load the cultured neurons with 4.5 µM Fura-2 AM for 30 minutes in culture medium.

-

Wash the cells and place the coverslip in an imaging chamber with the isotonic calcium-free solution.

-

Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add Mastoparan-7 to the chamber at the desired final concentration (e.g., 1-5 µM).

-

Continue to acquire images at regular intervals (e.g., every 5 seconds) to monitor the change in the 340/380 fluorescence ratio.

-

The ratio of the fluorescence emitted after excitation at 340 nm (calcium-bound Fura-2) to that at 380 nm (calcium-free Fura-2) is proportional to the intracellular calcium concentration.

Immunocytochemistry for Dendritic Spine Analysis

This protocol allows for the visualization and quantification of dendritic spines in cultured neurons treated with Mastoparan-7.

Materials:

-

Cultured hippocampal neurons transfected with a fluorescent protein (e.g., EGFP) to visualize neuronal morphology

-

Mastoparan-7 acetate

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% goat serum in PBS)

-

Primary antibody against a postsynaptic density marker (e.g., anti-PSD-95)

-

Fluorophore-conjugated secondary antibody

-

Confocal microscope

Procedure:

-

Treat EGFP-transfected neurons with 1 µM Mastoparan-7 for various time points (e.g., 0, 30, 60, 120 minutes).

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary antibody (e.g., anti-PSD-95) diluted in blocking solution overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.

-

Mount the coverslips on microscope slides.

-

Acquire high-resolution images of dendrites using a confocal microscope.

-

Analyze the images using software like ImageJ to quantify dendritic spine density, head width, and length.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways activated by Mastoparan-7 in neurons.

Caption: Mastoparan-7 signaling cascade in hippocampal neurons.

Caption: Experimental workflow for dendritic spine analysis.

Conclusion

Mastoparan-7 acetate is an invaluable pharmacological tool for dissecting Gαo/i-mediated signaling in the nervous system. Its ability to potently and directly activate these G proteins provides a clear and interpretable experimental system. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize MST-7 to investigate the intricate signaling pathways that govern neuronal function and plasticity. As research continues, the applications of Mastoparan-7 are likely to expand, further cementing its role as a cornerstone reagent in neuroscience.

References

- 1. Mastoparan 7 | C67H124N18O15 | CID 5491418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Mastoparan 7 peptide [novoprolabs.com]

- 4. abbexa.com [abbexa.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. The Gα o Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Gαo Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct regulation of vascular smooth muscle contraction by mastoparan-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mastoparan 7 - LKT Labs [lktlabs.com]

- 10. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

Antiviral Properties of Mastoparan-7 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-7, a synthetic analog of the wasp venom peptide mastoparan, has demonstrated significant broad-spectrum antiviral activity, primarily against enveloped viruses. This technical guide provides a comprehensive overview of the antiviral properties of Mastoparan-7 acetate, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates the development of broad-spectrum antiviral agents. Mastoparan-7, a 14-amino acid cationic peptide, has been identified as a promising candidate due to its potent virucidal activity.[1][2] This peptide interacts with and disrupts the lipid envelopes of a wide range of viruses, leading to their inactivation.[1] Unlike many conventional antiviral drugs that target specific viral enzymes or proteins, the membranotropic mechanism of Mastoparan-7 suggests a lower propensity for the development of viral resistance. This guide summarizes the current scientific knowledge on the antiviral effects of Mastoparan-7 acetate.

Mechanism of Action

The primary antiviral mechanism of Mastoparan-7 is the direct disruption of the viral envelope.[1] As a cationic and amphipathic peptide, it preferentially interacts with the negatively charged components of the lipid bilayer of enveloped viruses.[3] Upon binding, Mastoparan-7 is believed to insert into the membrane, forming pores or causing a general loss of integrity.[3] This disruption prevents the virus from successfully entering and infecting host cells.[4] Transmission electron microscopy has shown that treatment with a mastoparan derivative can cause significant damage to the viral envelope, with the capsid becoming separated from it.[4] This direct virucidal action is supported by the observation that Mastoparan-7 is effective against a variety of enveloped viruses but not against non-enveloped viruses.[1][2]

In addition to its direct antiviral effects, Mastoparan-7 also exhibits immunomodulatory properties through the activation of G-proteins and mast cells.[3][5] It can activate G-protein signaling via the mast cell membrane receptor MrgprX2, leading to mast cell degranulation and the release of inflammatory mediators.[5][6] This activity has been explored for its potential as a vaccine adjuvant to enhance immune responses against viral antigens.[5]

Quantitative Data on Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of Mastoparan-7 and its analogs have been quantified in several studies. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

| Peptide/Analog | Virus | Cell Line | EC50 | Reference |

| Mastoparan-7 (MP7-NH2) | Vesicular Stomatitis Virus (VSV) | BHK | ~5 µM (reduces infectivity) | [1] |

| Mastoparan-MO | Human alphaherpesvirus 1 (HSV-1) | Vero | ~6.68 µg/mL | [4] |

| [I⁵, R⁸] mastoparan | Human alphaherpesvirus 1 (HSV-1) | Vero | ~6.22 µg/mL | [4] |

| Peptide/Analog | Cell Line | IC50 | Reference |

| Mastoparan | Jurkat T-ALL cells | 9.1 µM | [7] |

| Mastoparan | MDA-MB-231 (breast cancer) | 22 µM | [7] |

| Mastoparan | Human PBMCs | 48 µM | [7] |

| Mastoparan-L | Jurkat cells | 77 µM | [8] |

| Mastoparan-L | MCF-7 (breast cancer) | 432 µM | [8] |

| Mastoparan-C analog | PC-3 (prostate cancer) | 6.29 µM | [8] |

| Mastoparan-C analog | HMEC-1 (normal endothelial) | 57.15 µM | [8] |

| Peptide/Analog | Cell Line | CC50 | Reference |

| Mastoparan-7 (MP7-NH2) | BHK | > 10 µM (no significant decrease in viability) | [1] |

| Mastoparan-MO | Vero | > 200 µg/mL | [9] |

| [I⁵, R⁸] mastoparan | Vero | > 50 µg/mL | [9] |

Experimental Protocols

Virucidal Assay

This assay directly measures the ability of Mastoparan-7 acetate to inactivate viral particles.

Materials:

-

Mastoparan-7 acetate solution of known concentration.

-

Enveloped virus stock with a known titer (PFU/mL).

-

Serum-free cell culture medium (e.g., DMEM).

-

Appropriate host cell line for the virus.

-

96-well or 12-well cell culture plates.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Prepare serial dilutions of Mastoparan-7 acetate in serum-free medium.

-

Mix a fixed amount of the virus stock with each peptide dilution.

-

Incubate the virus-peptide mixtures at 37°C for 1 hour to allow for interaction.[10]

-

Following incubation, immediately dilute the mixtures to a sub-therapeutic concentration to stop the virucidal action.

-

Infect monolayers of host cells with the diluted virus-peptide mixtures.

-

After a 1-hour adsorption period, remove the inoculum and add an overlay medium (containing, for example, carboxymethyl cellulose or agar) to restrict virus spread to adjacent cells.[2]

-

Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

-

Stain the cell monolayers with a dye such as crystal violet to visualize and count the plaques.

-

The percentage of viral inactivation is calculated by comparing the number of plaques in the peptide-treated wells to the virus-only control wells.

Plaque Reduction Assay

This assay is used to determine the concentration of Mastoparan-7 acetate required to reduce the number of viral plaques by 50% (EC50).

Materials:

-

Same as for the Virucidal Assay.

Procedure:

-

Seed host cells in 12-well or 24-well plates and grow to confluency.

-

Prepare serial dilutions of Mastoparan-7 acetate in serum-free medium.

-

Pre-incubate the confluent cell monolayers with the peptide dilutions for 1 hour at 37°C.

-

Alternatively, for direct virucidal effect measurement, pre-incubate the virus with the peptide dilutions for 1 hour at 37°C before adding to the cells.[1]

-

After the pre-incubation step (if performed on cells), wash the cells to remove excess peptide.

-

Infect the cell monolayers with a standard amount of virus (e.g., 50-100 plaque-forming units per well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.5% carboxymethyl cellulose).[1]

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible.

-

Fix and stain the cells (e.g., with 4% formalin followed by 0.1% crystal violet) and count the number of plaques in each well.[2]

-

Calculate the percentage of plaque reduction for each peptide concentration compared to the untreated virus control. The EC50 value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of Mastoparan-7 acetate that is toxic to host cells (CC50).

Materials:

-

Mastoparan-7 acetate solution.

-

Host cell line.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to attach overnight.[12]

-

Prepare serial dilutions of Mastoparan-7 acetate in a complete cell culture medium.

-

Remove the old medium from the cells and add the peptide dilutions.

-

Incubate the plate for a period that mirrors the antiviral assay (e.g., 24-72 hours).[12]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

-

Cell viability is calculated as a percentage of the untreated control cells. The CC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the direct virucidal activity assay.

References

- 1. Plaque reduction assay [bio-protocol.org]

- 2. Plaque reduction assay [bio-protocol.org]

- 3. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MRGPR-mediated activation of local mast cells clears cutaneous bacterial infection and protects against reinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 9. Antiviral Activities of Mastoparan-L-Derived Peptides against Human Alphaherpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyrusbio.com.tw [cyrusbio.com.tw]

- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

Unlocking the Anticancer Potential of Mastoparan-7 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-7 acetate, a potent analog of the wasp venom peptide mastoparan, has emerged as a promising candidate in the landscape of anticancer therapeutics. This technical guide provides an in-depth overview of the current understanding of Mastoparan-7 acetate's anticancer properties, focusing on its mechanisms of action, cytotoxic efficacy against various cancer cell lines, and the experimental methodologies employed for its evaluation. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, detailed experimental protocols and visual representations of key signaling pathways and workflows are provided to support further research and development in this area.

Introduction

The search for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Nature, a vast repository of bioactive molecules, has provided numerous templates for drug discovery. Among these, venom peptides have garnered significant attention due to their potent and diverse biological activities. Mastoparan-7, a 14-amino acid peptide, and its acetate salt, is a synthetic analog of mastoparan, a toxin found in wasp venom. It exhibits enhanced biological activity compared to its parent compound.[1] This guide delves into the multifaceted anticancer potential of Mastoparan-7 acetate, exploring its molecular interactions and cellular consequences.

Mechanisms of Anticancer Action

Mastoparan-7 acetate exerts its anticancer effects through a dual mechanism that involves both direct cytolytic activity and the induction of programmed cell death (apoptosis). The-C-terminal amidation of mastoparan peptides has been shown to be crucial for their lytic mechanism of action and overall potency.[2][3]

Direct Membranolytic Activity

As a cationic and amphipathic peptide, Mastoparan-7 acetate can directly interact with the negatively charged components of cancer cell membranes, such as phosphatidylserine, which are more exposed on the outer leaflet of cancerous cells compared to normal cells. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.[2][4] This direct-acting mechanism is advantageous as it can be effective against multidrug-resistant (MDR) cancer cells.[2]

Induction of Apoptosis via the Intrinsic Pathway

Beyond direct membrane disruption, Mastoparan-7 acetate can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This intricate signaling cascade involves the following key steps:

-

G-protein Activation and PLC Signaling: Mastoparan peptides are known to activate heterotrimeric G proteins, specifically the Gαi/o subunits.[5][6] This activation can lead to the stimulation of Phospholipase C (PLC).[7][8]

-

Calcium Mobilization: PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][9]

-

Mitochondrial Dysregulation: The resulting increase in cytosolic Ca2+ is taken up by the mitochondria, leading to mitochondrial stress. This stress, in conjunction with other signals, promotes the activation and translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane.[9][10][11] Bax then antagonizes the anti-apoptotic protein Bcl-2, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[12]

-

Apoptosome Formation and Caspase Activation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[12] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming the apoptosome.[13]

-

Execution of Apoptosis: Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[10][13] These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The following diagram illustrates the proposed signaling pathway for Mastoparan-7 acetate-induced apoptosis.

Caption: Proposed signaling pathway of Mastoparan-7 acetate-induced apoptosis in cancer cells.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of mastoparan peptides have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound.

Table 1: IC50 Values of Mastoparan Peptides in Cancer and Normal Cell Lines

| Peptide | Cell Line | Cell Type | IC50 (µM) | Assay | Duration (h) | Reference |

| Mastoparan-NH2 | Jurkat | T-cell leukemia | ~8-9.2 | MTT | 24 | [2][3] |

| Mastoparan-NH2 | Myeloma | Myeloma | ~11 | MTT | 24 | [2][3] |

| Mastoparan-NH2 | MDA-MB-231 | Breast cancer | ~20-24 | MTT | 24 | [2][3] |

| Mastoparan-NH2 | 4T1 | Murine mammary carcinoma | ~20-24 | MTT | 24 | [2][3] |

| Mastoparan-NH2 | PBMC | Normal peripheral blood mononuclear cells | 48 | MTT | 24 | [2][3] |

| Mastoparan | A549 | Lung cancer | 34.3 ± 1.6 (µg/mL) | MTT | 24 | |

| Mastoparan-M | 4T1 | Murine mammary carcinoma | Not specified | Western Blot | 24 | [10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of Mastoparan-7 acetate's anticancer potential.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.

-

Treat the cells with various concentrations of Mastoparan-7 acetate and incubate for the desired period (e.g., 24 hours).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. Its activity in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Culture cells and treat them with Mastoparan-7 acetate as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate and NAD+.

-

LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

-

The formation of NADH is measured by a coupled enzymatic reaction that results in a colored product.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

-

The following diagram outlines the general workflow for these cytotoxicity assays.

Caption: General workflow for MTT and LDH cytotoxicity assays.

Apoptosis Detection Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with Mastoparan-7 acetate to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

-

Protocol:

-

Lyse Mastoparan-7 acetate-treated and control cells to extract total protein.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

Mastoparan-7 acetate demonstrates significant potential as an anticancer agent, acting through both direct membrane disruption and the induction of apoptosis. Its ability to target cancer cells, including those resistant to conventional therapies, makes it an attractive candidate for further preclinical and clinical investigation. Future research should focus on optimizing its therapeutic index, exploring synergistic combinations with existing chemotherapeutic drugs, and developing targeted delivery systems to enhance its efficacy and minimize potential off-target effects. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for advancing the development of Mastoparan-7 acetate as a novel cancer therapy.

References

- 1. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heterotrimeric G Proteins and Apoptosis: Intersecting Signaling Pathways Leading to Context Dependent Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Mastoparan-induced apoptosis of cultured cerebellar granule neurons is initiated by calcium release from intracellular stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 8. The release of calcium from the endoplasmic reticulum induced by amyloid-beta and prion peptides activates the mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. c-Myc and Caspase-2 Are Involved in Activating Bax during Cytotoxic Drug-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase-mediated Bak Activation and Cytochrome c Release during Intrinsic Apoptotic Cell Death in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. google.com [google.com]

- 13. Mastoparan, a Peptide Toxin from Wasp Venom Conjugated Fluvastatin Nanocomplex for Suppression of Lung Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

Mastoparan-7 Acetate and Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mastoparan-7, a cationic tetradecapeptide derived from wasp venom, is a potent initiator of mast cell degranulation. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental considerations surrounding Mastoparan-7-induced mast cell activation. Through a comprehensive review of existing literature, this document outlines the intricate molecular interactions and cellular responses elicited by this peptide, offering valuable insights for researchers in immunology, pharmacology, and drug development. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible studies in this area.

Introduction

Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses.[1] Their activation and subsequent degranulation, the process of releasing pro-inflammatory mediators such as histamine and serotonin, can be triggered by various stimuli.[1] Mastoparan-7, a component of wasp venom, serves as a powerful tool for studying mast cell biology due to its ability to directly activate G proteins and initiate the degranulation cascade.[2][3] Understanding the precise mechanisms of Mastoparan-7 action is crucial for elucidating fundamental cellular signaling pathways and for the development of novel therapeutics targeting mast cell-mediated diseases.

Mechanism of Action

Mastoparan-7 induces mast cell degranulation through a receptor-independent mechanism, directly interacting with and activating heterotrimeric G proteins.[2][4] This interaction mimics the function of an activated G protein-coupled receptor (GPCR).[2] The primary targets of Mastoparan-7 are the Gαi and Gαo subunits, though it can also activate Gαq.[2] This activation is insensitive to pertussis toxin in some pathways, suggesting a direct effect on the G protein itself.[5]

The activation of G proteins by Mastoparan-7 initiates a cascade of downstream signaling events, primarily involving the activation of phospholipase C (PLC) and phospholipase A2 (PLA2).[1][2]

Signaling Pathways

The signaling cascade initiated by Mastoparan-7 in mast cells is multifaceted, involving several key enzymes and second messengers.

-

Phospholipase C (PLC) Pathway: Activated Gαq subunits stimulate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, leading to a rapid increase in cytosolic Ca2+ concentration.[6][7] This calcium influx is a critical step for the fusion of granular membranes with the plasma membrane, resulting in degranulation.[6]

-

Phospholipase A2 (PLA2) Pathway: Mastoparan-7 can also activate PLA2, leading to the release of arachidonic acid from the cell membrane.[2][8][9] Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, further amplifying the inflammatory response.

-

MRGPRX2 Receptor-Mediated Pathway: In addition to direct G protein activation, Mastoparan-7 can also activate mast cells via the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[6][10][11] This receptor is primarily expressed on connective tissue mast cells.[6] Activation of MRGPRX2 by Mastoparan-7 also leads to G protein activation and the subsequent PLC-mediated signaling cascade.[6][12]

Quantitative Data on Mastoparan-7 Activity

The following tables summarize the quantitative data available on the activity of Mastoparan-7 and related mastoparans in mast cell degranulation and associated signaling events.

| Parameter | Value | Cell Type | Reference |

| Concentration for PLA2 Activation | 5 x 10⁻⁵ M | Not specified | [2] |

| Concentration for PLC Inhibition | < 3 x 10⁻⁶ M/l | Not specified | [2] |

| Concentration for PLC Activation | > 5 x 10⁻⁶ M/l | Not specified | [2] |

| Non-cytotoxic Concentration Range | Up to 35 µM | Human Polymorphonuclear Leukocytes | [5][7] |

| EC50 for Mast Cell Degranulation | 15 - 26 µM | Not specified | [10] |

Experimental Protocols

Reproducible experimental design is paramount in studying Mastoparan-7-induced mast cell degranulation. The following are generalized protocols for key assays.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells under appropriate conditions.[10][13]

-

Cell Seeding: Seed the mast cells in a 96-well plate at a density of 5 x 10⁵ cells per well and incubate overnight.[14]

-

Washing: Gently wash the cells with a suitable buffer (e.g., Tyrode's buffer).[14]

-

Stimulation: Add varying concentrations of Mastoparan-7 acetate to the wells and incubate for 30 minutes at 37°C.[13]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., 1% Triton X-100) to determine the total β-hexosaminidase content.

-